molecular formula C21H28N6O3 B4498589 N-(2-METHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE

N-(2-METHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE

Cat. No.: B4498589
M. Wt: 412.5 g/mol
InChI Key: AZYOODUFQBVHHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-METHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a methoxyphenyl group, a morpholinyl-pyrimidinyl group, and a piperazine carboxamide moiety, which contribute to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of N-(2-METHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the core piperazine structure, followed by the introduction of the methoxyphenyl and morpholinyl-pyrimidinyl groups through various coupling reactions. Common reagents used in these reactions include amines, carboxylic acids, and coupling agents such as EDCI or DCC. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to achieve high yields and purity.

Chemical Reactions Analysis

N-(2-METHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halides, acids, and bases.

    Coupling Reactions: The presence of the piperazine and pyrimidine rings allows for various coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.

Scientific Research Applications

N-(2-METHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-METHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

N-(2-METHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE can be compared with similar compounds, such as:

    N-(2-CHLORO-6-METHYLPHENYL)-2-METHYL-3-NITROBENZAMIDE: This compound shares a similar phenyl group but differs in its substituents and overall structure.

    N-(3-CHLORO-4-METHYLPHENYL)-2-METHYL-3-NITROBENZAMIDE: Another related compound with variations in the position and type of substituents on the phenyl ring.

    N-(2-CHLORO-6-METHYLPHENYL)-4-METHOXY-3-NITROBENZAMIDE: This compound has a methoxy group similar to this compound but differs in other substituents.

Properties

IUPAC Name

N-(2-methoxyphenyl)-4-(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N6O3/c1-16-22-19(15-20(23-16)26-11-13-30-14-12-26)25-7-9-27(10-8-25)21(28)24-17-5-3-4-6-18(17)29-2/h3-6,15H,7-14H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYOODUFQBVHHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCOCC2)N3CCN(CC3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2-METHOXYPHENYL)-4-[2-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-4-YL]PIPERAZINE-1-CARBOXAMIDE

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